(S)-4,4-Difluoropiperidin-3-ol
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Overview
Description
(S)-4,4-Difluoropiperidin-3-ol is a chiral fluorinated piperidine derivative. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of the compound, making it a valuable candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4,4-Difluoropiperidin-3-ol typically involves the following steps:
Starting Material: The synthesis begins with commercially available piperidine derivatives.
Fluorination: Introduction of fluorine atoms is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques using chiral catalysts or auxiliaries.
Hydroxylation: The hydroxyl group is introduced via oxidation reactions using reagents like m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods: Industrial production of this compound may involve continuous flow chemistry techniques to enhance yield and purity. The use of automated synthesizers and high-throughput screening can optimize reaction conditions and scale up production efficiently.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming the corresponding piperidine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the corresponding piperidine derivative.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
(S)-4,4-Difluoropiperidin-3-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-4,4-Difluoropiperidin-3-ol involves its interaction with specific molecular targets. The fluorine atoms can enhance binding affinity to enzymes or receptors, leading to modulation of biological pathways. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
4-Fluoropiperidine: Lacks the second fluorine atom and hydroxyl group, resulting in different pharmacological properties.
3-Hydroxypiperidine: Lacks fluorine atoms, leading to reduced metabolic stability.
4,4-Difluoropiperidine: Lacks the hydroxyl group, affecting its hydrogen bonding capabilities.
Uniqueness: (S)-4,4-Difluoropiperidin-3-ol is unique due to the presence of both fluorine atoms and a hydroxyl group, which contribute to its enhanced metabolic stability, bioavailability, and potential pharmacological effects.
Properties
Molecular Formula |
C5H9F2NO |
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Molecular Weight |
137.13 g/mol |
IUPAC Name |
(3S)-4,4-difluoropiperidin-3-ol |
InChI |
InChI=1S/C5H9F2NO/c6-5(7)1-2-8-3-4(5)9/h4,8-9H,1-3H2/t4-/m0/s1 |
InChI Key |
WCNZGFYSIIPMMR-BYPYZUCNSA-N |
Isomeric SMILES |
C1CNC[C@@H](C1(F)F)O |
Canonical SMILES |
C1CNCC(C1(F)F)O |
Origin of Product |
United States |
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